2,2,2-trichloro-N,N-diethylacetamide
Overview
Description
2,2,2-Trichloro-N,N-diethylacetamide is a chemical compound that has been the subject of various studies due to its unique properties and potential applications in different fields of chemistry. The compound has been explored in terms of its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
The synthesis of 2,2,2-trichloro-N,N-diethylacetamide and related compounds involves the reaction of N-[(trimethylsilyl)methyl]amine with acid chlorides of the corresponding acids. This process results in the formation of 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide alongside its trimethyl variant, showcasing the versatility of synthesis methods for such compounds (Sterkhova, Lazarev, & Lazareva, 2019).
Molecular Structure Analysis
The crystal structure of 2,2,2-trichloro-N,N-diethylacetamide derivatives has been extensively analyzed. For instance, studies using X-ray analysis and quantum chemical calculations (DFT 6-311++G**) have been conducted to understand the self-association of these amides in the gas phase and solutions in inert media. These analyses are crucial for understanding the molecular interactions and stability of the compound (Sterkhova et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,2,2-trichloro-N,N-diethylacetamide and its derivatives have been explored, including their formation through various synthesis routes and potential interactions with other chemical entities. The reactivity and stability of these compounds under different conditions are of particular interest for their potential applications in chemical synthesis and material science.
Physical Properties Analysis
The physical properties of 2,2,2-trichloro-N,N-diethylacetamide derivatives, such as their spectroscopic features, have been investigated to provide insights into their structural characteristics. Spectroscopic methods like FTIR have been utilized to study the self-association behaviors of these compounds, which are critical for their applications in various chemical contexts (Sterkhova et al., 2019).
Scientific Research Applications
Synthesis and Structural Studies
2,2,2-Trichloro-N,N-diethylacetamide has been utilized in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of compounds like 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide, which was studied using X-ray analysis and quantum chemical calculations. This indicates its utility in creating structurally diverse molecules for further research in molecular structure and spectroscopy (Sterkhova, Lazarev, & Lazareva, 2019).
Organic Synthesis
In organic synthesis, 2,2,2-trichloro-N,N-diethylacetamide has been employed as an alternative reagent. For example, it has been used as a substitute for chloral hydrate in the synthesis of 2-hydroxyimino-N-arylacetamides, demonstrating its versatility and applicability in organic synthesis processes (Krapcho & Cadarmro, 2004).
Protein Synthesis Studies
It's also been studied for its effects on protein synthesis. Research on the effects of chloracetamides on protein synthesis in both in vivo and in vitro settings has been conducted, although not specifically on 2,2,2-trichloro-N,N-diethylacetamide, but on similar chloracetamide herbicides. These studies provide insights into the biochemical pathways and mechanisms of action of these compounds (Deal, Reeves, Larkins, & Hess, 1980).
Radiochemistry
In the field of radiochemistry, derivatives of chloroacetanilide herbicides, closely related to 2,2,2-trichloro-N,N-diethylacetamide, have been synthesized for studies on metabolism and mode of action. These radiolabeled compounds are crucial for tracing and understanding the biochemical interactions of these herbicides (Latli & Casida, 1995).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trichloro-N,N-diethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl3NO/c1-3-10(4-2)5(11)6(7,8)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFZENWZGPLQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179032 | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-N,N-diethylacetamide | |
CAS RN |
2430-00-4 | |
Record name | 2,2,2-Trichloro-N,N-diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2430-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N,N-diethyl-2,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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